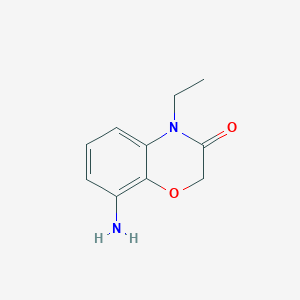![molecular formula C14H21NO B3039414 2-[4-(Cyclohexyloxy)phenyl]ethylamine CAS No. 1042579-53-2](/img/structure/B3039414.png)
2-[4-(Cyclohexyloxy)phenyl]ethylamine
Overview
Description
2-[4-(Cyclohexyloxy)phenyl]ethylamine (CAS# 1042579-53-2) is a research chemical . It has a molecular weight of 219.32 and a molecular formula of C14H21NO . The IUPAC name for this compound is 2-(4-cyclohexyloxyphenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of 2-[4-(Cyclohexyloxy)phenyl]ethylamine is represented by the canonical SMILES string: C1CCC(CC1)OC2=CC=C(C=C2)CCN . The InChI string for this compound is InChI=1S/C14H21NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,15H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[4-(Cyclohexyloxy)phenyl]ethylamine include a molecular weight of 219.32, a molecular formula of C14H21NO, and a complexity of 181 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .Scientific Research Applications
Antidepressant Activity
A study by Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity. The research focused on inhibiting rat brain imipramine receptor binding and the uptake of neurotransmitters such as norepinephrine and serotonin.
Pharmacological Screening
A study by Can et al. (2017) investigated the inhibitory effects of benzimidazole-morpholine derivatives on enzymes like acetylcholinesterase and monoamine oxidase, suggesting potential applications in treating inflammatory diseases.
Molecular Conformation Studies
Macleod and Simons (2004) conducted a study on the molecular conformation of 2-phenoxy ethylamine and its derivatives. This research, detailed in Physical Chemistry Chemical Physics, focused on understanding the hydrogen bonding and flexibility in these compounds.
Synthesis and Characterization
Research by Rossi et al. (1989) involved the synthesis of amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines, studying their potential to inhibit cholesterol biosynthesis.
Enzyme Inhibition Studies
A study by Long et al. (1976) looked into the inhibition of monoamine oxidase by cyclopropylamino substituted oxadiazoles, which could offer insights into the treatment of certain neurological conditions.
Ligand Synthesis and Pharmacological Characterization
Claudi et al. (1992) synthesized 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives as potential dopamine receptor ligands, as detailed in their study published in Journal of Medicinal Chemistry.
properties
IUPAC Name |
2-(4-cyclohexyloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOJJJHOJAACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexyloxy)phenyl]ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

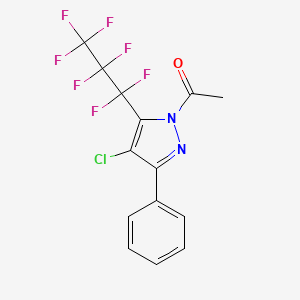
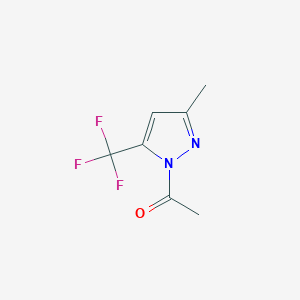

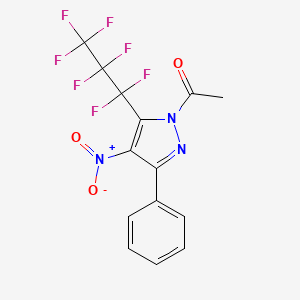
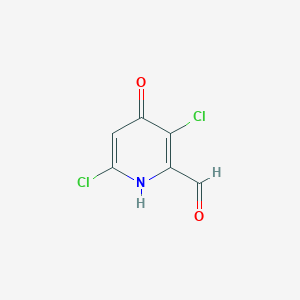
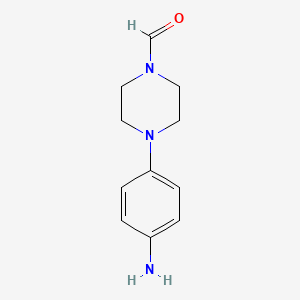
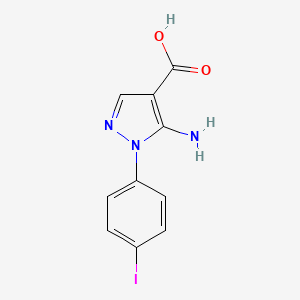

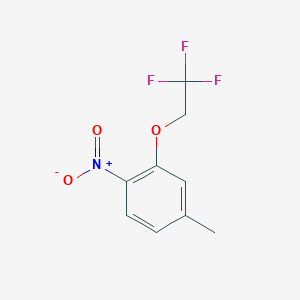
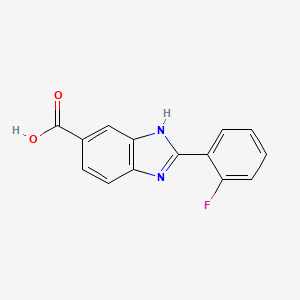
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)
